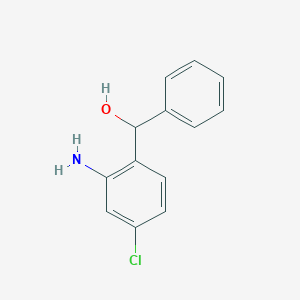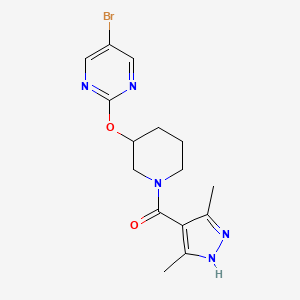
(2-Amino-4-chlorophenyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Amino-4-chlorophenyl)(phenyl)methanol” is a chemical compound with the CAS Number 25648-19-5 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “(2-Amino-4-chlorophenyl)(phenyl)methanol” is C13H12ClNO . It has a molecular weight of 233.7 .Physical And Chemical Properties Analysis
“(2-Amino-4-chlorophenyl)(phenyl)methanol” has a predicted density of 1.288±0.06 g/cm3 . Its boiling point is predicted to be 425.5±40.0 °C , and it has a melting point of 94-96 °C .Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical research as an impurity standard . It’s important to study impurities in pharmaceuticals as they can affect the safety and efficacy of the drug.
Synthesis of Thiazole Derivatives
“(2-Amino-4-chlorophenyl)(phenyl)methanol” is used in the synthesis of 2-amino-4-(4-chloro phenyl)-1,3-thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial properties .
Antimicrobial Evaluation
The compound has been evaluated for its antimicrobial activity. It has shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. It also demonstrated high antifungal activity against Candida glabrata and Candida albicans .
Density Functional Theory (DFT) Studies
This compound has been studied using density functional theory (DFT), a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of molecules .
Synthesis of Aminothiazole Derivatives
“(2-Amino-4-chlorophenyl)(phenyl)methanol” is used in the synthesis of aminothiazole derivatives . Aminothiazoles are a class of organic compounds that have been studied for their potential therapeutic applications.
Anticancer Evaluation
The compound has been used in the synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetophenone derivatives, which have been evaluated for their anticancer activity .
properties
IUPAC Name |
(2-amino-4-chlorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYWNLMQPNIHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(phenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2724990.png)

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)


![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)


![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)



![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)